REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[O:7]=[C:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13]([O:15][CH3:16])=[O:14].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CC(C)=O>[CH2:17]([C:9]1([C:13]([O:15][CH3:16])=[O:14])[CH2:10][CH2:11][CH2:12][C:8]1=[O:7])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
132 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
O=C1C(CCC1)C(=O)OC
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
13.7 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring, to the resulting mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
150 ml of toluene was added
|
Type
|
WASH
|
Details
|
The resulting solution was washed with water (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
13.4 g of colorless liquid as a distillate cut of 161-162° C./4.8 mmHg was collected
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)C1(C(CCC1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |